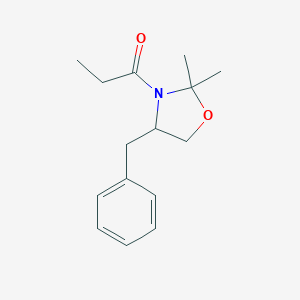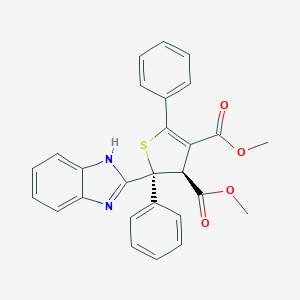![molecular formula C14H13N3O3 B282176 Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate involves the inhibition of the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also inhibits the activity of cyclooxygenase-2, an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate has been found to exhibit significant biochemical and physiological effects. It reduces the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response. It also reduces the activity of matrix metalloproteinases, which are enzymes that degrade extracellular matrix proteins and are involved in tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It exhibits significant anti-inflammatory activity, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate. One direction is the development of new drugs based on its anti-inflammatory activity. Another direction is the study of its potential applications in other fields, such as cancer research and neurodegenerative diseases. Additionally, the study of its mechanism of action and the identification of its molecular targets may provide insights into the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate involves the reaction of 3-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-6-one with 4-bromomethylbenzoic acid, followed by esterification with methanol. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C14H13N3O3 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
methyl 4-(3-methyl-6-oxo-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-4-yl)benzoate |
InChI |
InChI=1S/C14H13N3O3/c1-7-10-11(15-13(18)12(10)17-16-7)8-3-5-9(6-4-8)14(19)20-2/h3-6,11H,1-2H3,(H,15,18)(H,16,17) |
Clé InChI |
JWRKYFAWCULPMO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(NC(=O)C2=NN1)C3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
CC1=C2C(NC(=O)C2=NN1)C3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)

![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)

![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)
![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone](/img/structure/B282110.png)
![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)

